molecular formula C19H17FN2O4 B2874274 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide CAS No. 955227-85-7

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide

Cat. No.: B2874274
CAS No.: 955227-85-7
M. Wt: 356.353
InChI Key: WEZBGHHJGLPSAD-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide is a complex organic compound with a distinctive structure composed of multiple functional groups, including a benzodioxole ring, a fluorobenzamide moiety, and a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide typically involves a multi-step process. Key steps might include:

  • Formation of the Benzodioxole Ring: : Using catechol derivatives under oxidative conditions.

  • Synthesis of the Pyrrolidinone Core: : Employing cyclization reactions involving amines and appropriate carbonyl compounds.

  • Amide Bond Formation: : Coupling the pyrrolidinone intermediate with the fluorobenzamide precursor through amide bond formation reactions, often facilitated by reagents like carbodiimides.

Industrial Production Methods

Scaling up the synthesis for industrial production would require optimization of reaction conditions to ensure high yield and purity. This could involve:

  • Continuous Flow Chemistry: : To control reaction parameters and enhance throughput.

  • Catalysis: : Utilizing catalytic systems to increase efficiency and reduce costs.

  • Purification Processes: : Implementing advanced techniques like crystallization and chromatography for final product isolation.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide can undergo various chemical reactions:

  • Oxidation: : Primarily affecting the benzodioxole ring, leading to quinone derivatives.

  • Reduction: : Targeting carbonyl groups, potentially reducing them to alcohols.

  • Substitution: : Fluorine substitution reactions can occur under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic reagents like alkyl halides under base conditions.

Major Products

  • Oxidation Products: : Quinone derivatives.

  • Reduction Products: : Alcohols.

  • Substitution Products: : Varies depending on the substituent introduced.

Scientific Research Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide has diverse applications:

  • Chemistry: : Serving as an intermediate in complex synthetic routes.

  • Biology: : Used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

  • Medicine: : Investigated for its therapeutic potential, particularly in targeting specific proteins or pathways in disease contexts.

  • Industry: : Utilized in materials science for the development of advanced polymers and other materials.

Comparison with Similar Compounds

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide stands out for its unique combination of functional groups. Similar compounds might include:

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-benzamide: : Lacking the fluorine atom, which could affect its reactivity and binding properties.

  • 3-Fluoro-N-methylbenzamide: : A simpler structure lacking the pyrrolidinone and benzodioxole rings, resulting in different chemical properties.

The uniqueness of this compound lies in its multifunctional nature, providing a versatile platform for various applications.

Hope this detailed article serves well for your purposes!

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-14-3-1-2-13(7-14)19(24)21-9-12-6-18(23)22(10-12)15-4-5-16-17(8-15)26-11-25-16/h1-5,7-8,12H,6,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZBGHHJGLPSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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